molecular formula C7H12O3 B13777472 (3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL

(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL

Cat. No.: B13777472
M. Wt: 144.17 g/mol
InChI Key: PZDKFWIUUZSYRV-NKWVEPMBSA-N
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Description

(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL is a chiral compound with a unique structure that includes a pyran ring and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxy group into a better leaving group for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and as a ligand for enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxyethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-(2-Hydroxy-ethyl)-3,4-dihydro-2H-pyran-4-OL: shares similarities with other chiral pyran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(3S,4S)-3-(2-hydroxyethyl)-3,4-dihydro-2H-pyran-4-ol

InChI

InChI=1S/C7H12O3/c8-3-1-6-5-10-4-2-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7+/m0/s1

InChI Key

PZDKFWIUUZSYRV-NKWVEPMBSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C=CO1)O)CCO

Canonical SMILES

C1C(C(C=CO1)O)CCO

Origin of Product

United States

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